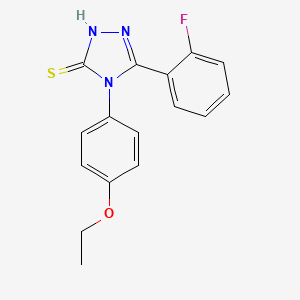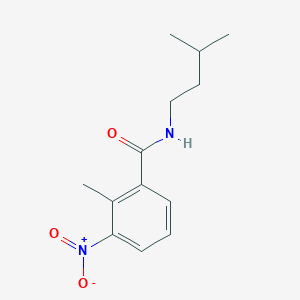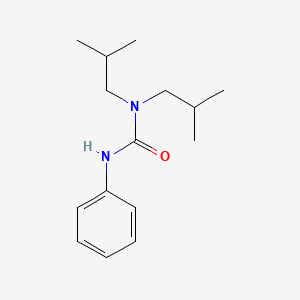
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as EF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF-1 is a member of the triazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a variety of biochemical and physiological effects. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is readily available and relatively inexpensive compared to other compounds with similar activities. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under a variety of conditions, making it easy to handle and store. However, 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations for use in lab experiments. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has limited selectivity for certain enzymes, which can make it less useful for some applications.
Direcciones Futuras
There are several future directions for research on 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential therapeutic agent for the treatment of cancer. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have potent antitumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential inhibitor of carbonic anhydrase. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions, and 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione could potentially be developed as a new class of carbonic anhydrase inhibitors. Finally, further studies are needed to determine the safety and toxicity of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as well as its potential side effects, before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-ethoxyphenyl hydrazine and 2-fluorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-2-21-12-9-7-11(8-10-12)20-15(18-19-16(20)22)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXPQXYWQLADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)

![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)